molecular formula C12H11ClN4O2 B14131510 2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide

Cat. No.: B14131510
M. Wt: 278.69 g/mol
InChI Key: CHWIQNZHIFWNBK-UHFFFAOYSA-N
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Description

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide typically involves the selective displacement of chloride at the C4 position of a pyrimidine ring. One common method involves reacting 2-chloro-5-methoxypyrimidine with an appropriate amine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the C4 position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Condensation Reactions: It can form condensation products with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .

Scientific Research Applications

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide involves its interaction with specific molecular targets. One known target is focal adhesion kinase 1, a non-receptor protein-tyrosine kinase that plays a crucial role in regulating cell migration, adhesion, and spreading . The compound’s interaction with this kinase can modulate various cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity. Its ability to interact with focal adhesion kinase 1 sets it apart from other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]benzamide

InChI

InChI=1S/C12H11ClN4O2/c1-19-9-6-15-12(13)17-11(9)16-8-5-3-2-4-7(8)10(14)18/h2-6H,1H3,(H2,14,18)(H,15,16,17)

InChI Key

CHWIQNZHIFWNBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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